molecular formula C21H23N3O2 B2885610 2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide CAS No. 2093743-54-3

2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide

Cat. No. B2885610
CAS RN: 2093743-54-3
M. Wt: 349.434
InChI Key: YQBNTOWYNPDDDV-UHFFFAOYSA-N
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Description

“2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C21H23N3O2. It is a derivative of azetidinone , a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key compound, a Schiff base, undergoes cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is part of a larger azetidinone structure, which also includes a four-membered ring with one nitrogen and one oxygen atom .


Chemical Reactions Analysis

The compound is likely to participate in reactions typical for azetidinones . These can include reactions with nucleophiles at the carbonyl group, or reactions involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.434. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved literature.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available literature, azetidinones are known to exhibit a wide range of biological activities . They can interact with various enzymes and receptors in the body, leading to their biological effects .

Future Directions

The compound and its derivatives could be further studied for their potential biological activities . Theoretical evaluations based on Lipinski’s rule of five and ADMET properties could help in the drug discovery process .

properties

IUPAC Name

2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20-11-13-23(20)19-9-4-8-17(15-19)22-21(26)24-12-5-10-18(24)14-16-6-2-1-3-7-16/h1-4,6-9,15,18H,5,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNTOWYNPDDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC(=CC=C2)N3CCC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide

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